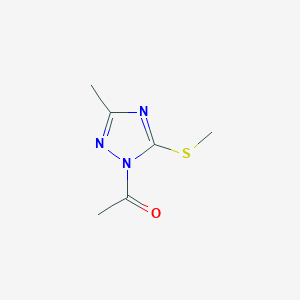
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone typically involves the reaction of 3-methyl-5-(methylthio)-1H-1,2,4-triazole with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Analyse Des Réactions Chimiques
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted triazoles.
Applications De Recherche Scientifique
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mécanisme D'action
The mechanism of action of 1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The methylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s ability to form hydrogen bonds and hydrophobic interactions with biological molecules contributes to its biological activity.
Comparaison Avec Des Composés Similaires
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone can be compared with other triazole derivatives such as:
1-(3-Methyl-1H-1,2,4-triazol-1-yl)ethanone: Lacks the methylthio group, resulting in different chemical reactivity and biological activity.
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)propanone: Has a longer alkyl chain, which may affect its solubility and interaction with biological targets.
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)butanone: Further extension of the alkyl chain, potentially altering its pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H9N3OS |
|---|---|
Poids moléculaire |
171.22 g/mol |
Nom IUPAC |
1-(3-methyl-5-methylsulfanyl-1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C6H9N3OS/c1-4-7-6(11-3)9(8-4)5(2)10/h1-3H3 |
Clé InChI |
AZXSPDPOPRMCRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=N1)SC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869490.png)
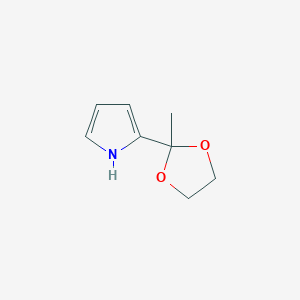
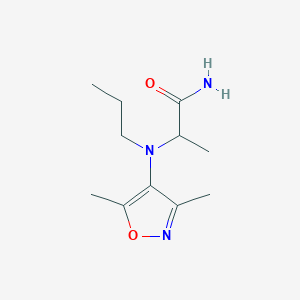
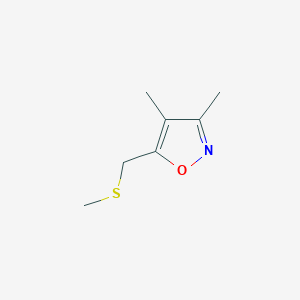
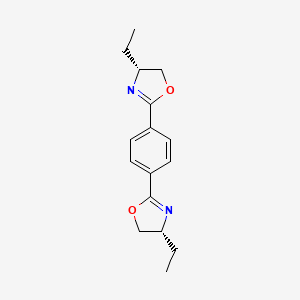
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869510.png)
![2,7-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12869511.png)
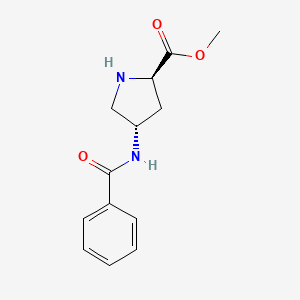
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869528.png)
![2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12869534.png)
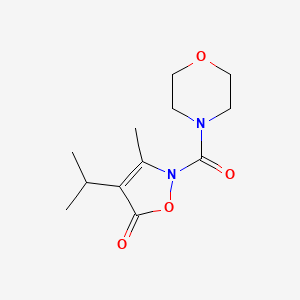
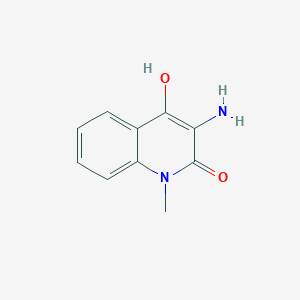
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869561.png)
![1-(6-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869568.png)
